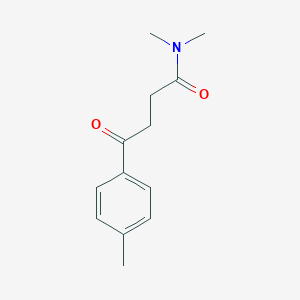

N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

Description

Significance and Context within Chemical and Medicinal Chemistry Research of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

The principal significance of this compound is derived from its function as a key intermediate in the industrial synthesis of Zolpidem. google.com A United States patent application details a process for the preparation of this compound, underscoring its industrial relevance. google.com In the context of medicinal chemistry, its importance is primarily linked to the quality control and purity analysis of the final Zolpidem drug product. chemwhat.com

As "Zolpidem EP Impurity F," its presence and quantity are subject to regulatory scrutiny to ensure the safety and efficacy of the medication. chemwhat.comtlcstandards.com Therefore, research into this compound is often focused on its synthesis, detection, and characterization as part of the broader effort to optimize the manufacturing process of Zolpidem and adhere to stringent pharmaceutical standards. chemwhat.com

Some generalized research on related chemical structures suggests that N,N-Dimethyl-3-(4-methylbenzoyl)propionamide, a synonym for the compound, may have potential anti-inflammatory, analgesic, and antipyretic effects. ontosight.ai However, specific and in-depth studies to confirm these biological activities for this compound are not widely documented in academic literature.

Overview of Butanamide Derivatives in Contemporary Chemical and Pharmaceutical Studies

The butanamide core is a versatile scaffold found in a variety of biologically active molecules. These derivatives are explored in contemporary chemical and pharmaceutical research for a range of potential therapeutic applications. Their structural features often allow them to interact with biological targets such as enzymes and receptors. nih.gov

For instance, certain butanamide derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. nih.gov The flexibility of the butanamide structure allows for the introduction of various functional groups, leading to a diverse array of pharmacological profiles. This adaptability makes butanamide derivatives a continued subject of interest in the discovery and development of new therapeutic agents.

Identification of Current Research Gaps and Formulation of Objectives for this compound Investigations

The existing body of research on this compound is predominantly centered on its role as a synthetic precursor and impurity. A significant research gap exists concerning the intrinsic biological and pharmacological properties of the compound itself. While its structural similarity to other biologically active butanamides might suggest potential therapeutic activities, these have not been thoroughly investigated.

Future research objectives for this compound could therefore include:

In-depth Pharmacological Screening: A comprehensive evaluation of the compound's potential biological activities, including but not limited to anti-inflammatory, analgesic, and central nervous system effects.

Toxicological Profiling: A thorough assessment of its safety profile to understand any potential risks associated with its presence as an impurity in Zolpidem.

Exploration of Synthetic Derivatives: Investigation into the synthesis of novel derivatives of this compound to explore potential structure-activity relationships and identify new lead compounds for drug discovery.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 402470-91-1 synthinkchemicals.com |

| Molecular Formula | C13H17NO2 chemwhat.comsynthinkchemicals.com |

| Molecular Weight | 219.28 g/mol synthinkchemicals.com |

| Synonyms | N,N-Dimethyl-3-(4-methylbenzoyl)propionamide, N,N-Dimethyl 4-(4-Methylphenyl)-4-oxobutanamide, N,N,4-Trimethyl-γ-oxobenzenebutanamide, Zolpidem EP Impurity F chemwhat.comsynthinkchemicals.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-(4-methylphenyl)-4-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-4-6-11(7-5-10)12(15)8-9-13(16)14(2)3/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHIPYQVWBWPIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432204 | |

| Record name | N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402470-91-1 | |

| Record name | N,N,4-Trimethyl-γ-oxobenzenebutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402470-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-3-(4-methylbenzoyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402470911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenebutanamide, N,N,4-trimethyl-γ-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYL-3-(4-METHYLBENZOYL)PROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8SGM8LKMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of N,n Dimethyl 4 Oxo 4 P Tolyl Butanamide

Established Synthetic Pathways and Precursor Roles of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

The relevance of this compound is intrinsically linked to the manufacturing of Zolpidem, where its presence as an impurity, specifically designated as "Zolpidem EP Impurity F", necessitates a thorough understanding of its formation and chemical properties.

Chemical Synthesis Routes to this compound

While dedicated synthetic routes for the bulk preparation of this compound are not extensively reported in the literature, its formation is understood to occur as a byproduct during the synthesis of Zolpidem. The primary starting material for Zolpidem is 4-methylacetophenone. One of the plausible pathways for the formation of this impurity likely involves the reaction of a derivative of 4-methylacetophenone with a reagent containing a three-carbon chain and a dimethylamide functional group.

For instance, a potential side reaction could involve the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound derived from 4-methylacetophenone, followed by subsequent reactions to introduce the dimethylamide group. The specific reagents and reaction conditions that favor the formation of this impurity are critical parameters that pharmaceutical chemists aim to control to minimize its presence in the final active pharmaceutical ingredient (API).

The following table outlines a hypothetical reaction scheme that could lead to the formation of this compound as a byproduct in Zolpidem synthesis.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-Methylacetophenone | Base, Acrylamide derivative | Intermediate adduct |

| 2 | Intermediate adduct | Methylating agent (e.g., Dimethyl sulfate) | This compound |

The Role of this compound as a Synthetic Intermediate and Precursor

Beyond its identity as an impurity, the chemical structure of this compound suggests its potential utility as a synthetic intermediate. The presence of both a ketone and an amide functional group provides two reactive centers for further chemical modifications.

The ketone carbonyl group can undergo a variety of reactions, including reduction to a secondary alcohol, reductive amination to form an amine, and reactions with organometallic reagents to form tertiary alcohols. The amide group, although generally less reactive, can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. These potential transformations could, in principle, allow for the synthesis of a range of other molecules, although such applications are not widely documented.

Significance of this compound as an Impurity Standard in Pharmaceutical Synthesis (e.g., Zolpidem Chemistry)

The primary significance of this compound lies in its role as a critical impurity standard in the production of Zolpidem. youtube.com Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) mandate strict control over the levels of impurities in pharmaceutical products to ensure their safety and efficacy.

As "Zolpidem EP Impurity F," this compound is used as a reference standard to develop and validate analytical methods for its detection and quantification in batches of Zolpidem. High-performance liquid chromatography (HPLC) is a common analytical technique employed for this purpose. The availability of a pure standard of this compound is therefore essential for pharmaceutical quality control laboratories.

Mechanistic Investigations of Reactions Involving the this compound Moiety

While specific mechanistic studies on this compound are scarce, the reactivity of its constituent functional groups—the amide and the α-keto carbonyl—can be understood from general principles of organic chemistry.

Examination of Amide Bond Formation and Cleavage Reactions

The N,N-dimethylamide group in this molecule is relatively stable. Amide bonds are known for their resonance stabilization, which makes them less susceptible to nucleophilic attack compared to other carbonyl derivatives like esters or acid chlorides.

Amide Bond Formation: The formation of the amide bond in this compound during its synthesis as an impurity would likely involve the reaction of a carboxylic acid derivative (such as an acyl chloride or an ester) with dimethylamine.

Amide Bond Cleavage (Hydrolysis): The cleavage of the amide bond in this compound typically requires harsh reaction conditions, such as prolonged heating in the presence of strong acids or bases.

Acid-catalyzed hydrolysis would involve the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-catalyzed hydrolysis would proceed via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the dimethylamide anion, which would then be protonated.

Reactivity at the Alpha-Keto Carbonyl Center

The ketone carbonyl group is a key reactive site in this compound. The carbon atom of the carbonyl group is electrophilic and is a target for nucleophiles. Furthermore, the protons on the carbon atom alpha to the ketone (the methylene (B1212753) group adjacent to the carbonyl) are acidic and can be removed by a base to form an enolate.

Nucleophilic Addition Reactions: The carbonyl carbon can be attacked by a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride.

Reactions via Enolate Formation: The formation of an enolate at the α-position opens up a range of synthetic possibilities, including:

Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds.

Aldol (B89426) Condensation: Reaction with other carbonyl compounds to form β-hydroxy ketones.

Halogenation: Reaction with halogens under acidic or basic conditions.

The following table summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reactive Site | Potential Reactions |

| N,N-Dimethylamide | Carbonyl Carbon | Hydrolysis (acid or base catalyzed) |

| Ketone | Carbonyl Carbon | Nucleophilic addition (e.g., reduction, Grignard reaction) |

| Ketone | Alpha-Carbon | Enolate formation followed by alkylation, aldol condensation, halogenation |

Cyclization and Heterocyclic Annulation Strategies Employing this compound

This compound possesses reactive functional groups—a ketone and an amide—that can participate in intramolecular reactions to form heterocyclic rings. These transformations are valuable for the construction of complex molecular architectures.

One plausible cyclization pathway for the corresponding carboxylic acid, 4-oxo-4-(p-tolyl)butanoic acid, involves reaction with hydrazine (B178648) hydrate (B1144303) to yield 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one. This type of reaction is a well-established method for synthesizing pyridazinone rings from γ-keto acids. The process typically involves refluxing the keto acid with hydrazine hydrate in a suitable solvent like ethanol.

While direct cyclization of this compound to a pyridazinone is not commonly reported, intramolecular cyclization of γ-keto amides can lead to the formation of five-membered lactam rings, specifically 2-hydroxypyrrolidin-5-ones, which exist in equilibrium with their open-chain keto amide form. Dehydration of these cyclic tautomers can then yield 2-pyrrolidin-5-ones.

The following table illustrates examples of pyridazinone synthesis from related γ-keto acids, which could be conceptually applied to the synthesis of pyridazinone analogs from the corresponding acid of this compound.

| Starting γ-Keto Acid | Reagent | Product | Yield (%) |

| 4-(4-methoxyphenyl)-4-oxobutanoic acid | Hydrazine hydrate | 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | Not specified |

| 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | Not specified |

This table is based on analogous reactions and serves as a conceptual guide.

Advanced and Sustainable Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient reaction protocols. Microwave-assisted synthesis and catalyst-free reactions are at the forefront of these sustainable strategies.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. While specific microwave-assisted synthesis of this compound is not detailed in the literature, general methods for the synthesis of amides and related heterocyclic compounds under microwave conditions are well-documented.

For instance, the amidation of esters with amines can be effectively achieved under microwave irradiation, often without the need for a catalyst. This approach could potentially be applied to the synthesis of this compound from a suitable methyl or ethyl ester of 4-oxo-4-(p-tolyl)butanoic acid and dimethylamine.

Furthermore, microwave-assisted synthesis is widely used for the preparation of heterocyclic compounds. For example, the synthesis of pyridazinone derivatives from the reaction of γ-keto acids with hydrazine hydrate can be accelerated under microwave irradiation. This suggests that the synthesis of heterocyclic derivatives from this compound or its precursors could be enhanced by this technology.

The following table presents examples of microwave-assisted synthesis of related compounds, illustrating the potential of this methodology.

| Reactants | Product | Conditions | Reaction Time | Yield (%) |

| Ethyl 2-oxocyclopentanecarboxylate, Morpholine | 2-(morpholine-4-carbonyl)cyclopentan-1-one | Microwave, Solvent-free | Not specified | 95 |

| Ethyl 2-oxocyclopentanecarboxylate, Dipropylamine | N,N-dipropyl-2-oxocyclopentane-1-carboxamide | Microwave, Solvent-free | Not specified | 98 |

This table showcases the efficiency of microwave-assisted synthesis for analogous β-keto amides and is intended to be illustrative.

Developing synthetic methods that avoid the use of catalysts is a key goal of green chemistry, as it simplifies reaction procedures, reduces costs, and minimizes toxic waste. While specific catalyst-free syntheses of this compound are not prominently reported, related catalyst-free amidation and cyclization reactions have been successfully developed.

For example, the synthesis of α-ketoamides has been achieved through a catalyst-free oxidative decyanation–amidation of β-ketonitriles with primary amines. This indicates the feasibility of forming amide bonds under catalyst-free conditions for keto-containing substrates.

Additionally, catalyst-free intramolecular oxidative cyclization reactions have been developed for the synthesis of oxazoles from N-allylbenzamides. While structurally different, this demonstrates the principle of achieving cyclization without a catalyst. For a compound like this compound, exploring catalyst-free conditions for intramolecular cyclization, potentially under thermal or photochemical activation, could be a promising research direction.

The table below provides examples of catalyst-free amidation reactions, suggesting potential pathways for the synthesis of the target compound or its analogs.

| Reactants | Product | Conditions |

| β-ketonitrile, Primary amine, Na2CO3·1.5H2O2 | α-ketoamide | Catalyst-free |

| α-keto acid, Amine | Amide | Catalyst-free, Singlet oxygen |

This table is based on analogous catalyst-free reactions and provides a conceptual framework.

Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 4 Oxo 4 P Tolyl Butanamide

Advanced Vibrational Spectroscopic Techniques (Infrared, Raman, Surface-Enhanced Raman Scattering) for Conformational Analysis and Molecular Interactions

Information regarding the infrared (IR), Raman, and Surface-Enhanced Raman Scattering (SERS) spectra of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide is not available in the public domain. Such data would be instrumental in identifying its functional groups, understanding its conformational isomers, and studying its molecular interactions. For a molecule of this structure, one would anticipate characteristic vibrational modes including C=O stretching frequencies for both the ketone and amide carbonyls, C-N stretching of the amide, and various vibrations associated with the p-substituted aromatic ring and the aliphatic chain. However, without experimental data, a detailed analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Molecular Structure and Dynamics

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Specific ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for this compound, are not reported in scientific literature. A hypothetical spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, the methylene (B1212753) protons of the butanamide chain, and the N,N-dimethyl protons. The relative integration and splitting patterns of these signals would be key to confirming the molecular structure.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Detailed ¹³C NMR spectral data for this compound, which would identify all unique carbon environments within the molecule, is currently unavailable. This would include distinct resonances for the carbonyl carbons of the ketone and amide, the carbons of the aromatic ring, the aliphatic methylene carbons, and the N-methyl carbons.

Two-Dimensional (2D) NMR Correlation Techniques

There are no published studies utilizing 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for this compound. These advanced experiments are essential for unambiguously assigning proton and carbon signals and for elucidating the precise connectivity of the molecular framework.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

While the molecular weight of this compound is known to be 219.28 g/mol , corresponding to its molecular formula of C₁₃H₁₇NO₂, detailed mass spectrometry data, including the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern, are not publicly documented. Analysis of the fragmentation pathways would provide valuable information for structural confirmation.

X-ray Crystallography for Solid-State Molecular Architecture

No crystallographic data for this compound has been deposited in crystallographic databases. An X-ray crystal structure would provide definitive proof of its molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Computational and Theoretical Investigations of N,n Dimethyl 4 Oxo 4 P Tolyl Butanamide

Quantum Mechanical Studies

Quantum mechanical studies provide fundamental insights into the behavior of molecules at the electronic level. For N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, these methods are instrumental in understanding its intrinsic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict a variety of molecular properties.

Electronic Structure and Reactivity: The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), can be derived from the HOMO and LUMO energies.

Interactive Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Global Electrophilicity (ω) | 2.90 |

Spectroscopic Predictions: DFT calculations can also predict vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key vibrational modes for this compound would include the C=O stretching of the ketone and amide groups, C-N stretching, and aromatic C-H stretching.

Natural Bond Orbital (NBO) analysis provides a localized picture of bonding and intramolecular interactions. wisc.edu It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. wisc.edu For this compound, significant interactions are expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds.

Key intramolecular charge transfer interactions would involve:

The lone pair of the amide nitrogen (n) delocalizing into the antibonding orbital of the adjacent carbonyl group (π* C=O).

The lone pairs of the carbonyl oxygens (n) interacting with the antibonding orbitals of neighboring sigma bonds (σ*).

Hyperconjugative interactions between the p-tolyl ring's π-system and adjacent sigma bonds.

Interactive Table: Selected NBO Analysis Results for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N | π* (C=O) | 45.8 |

| LP (2) O (ketone) | σ* (C-C) | 5.2 |

| LP (2) O (amide) | σ* (C-N) | 6.1 |

| π (C=C) (ring) | π* (C=C) (ring) | 18.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

For this compound, the MEP surface would show:

Negative Regions: Concentrated around the carbonyl oxygen atoms of the ketone and amide groups, indicating these are the primary sites for electrophilic attack.

Positive Regions: Located around the hydrogen atoms, particularly those on the methyl groups and the aromatic ring.

Computational methods can be used to predict the nonlinear optical (NLO) properties of a molecule by calculating its hyperpolarizability (β). Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The presence of a donor-acceptor framework within a molecule can enhance its NLO response. In this compound, the p-tolyl group can act as an electron donor, and the carbonyl groups can act as electron acceptors, creating a modest intramolecular charge transfer that could give rise to NLO properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility and dynamic behavior of molecules.

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This compound has several rotatable bonds, leading to a complex potential energy surface. By systematically rotating these bonds and calculating the energy at each step, an energy landscape can be mapped.

The key dihedral angles to consider for conformational analysis are:

The rotation around the C-C bonds of the butanamide chain.

The rotation of the p-tolyl group relative to the ketone.

The rotation around the C-N bond of the amide.

Computational scans of these dihedral angles can reveal the global minimum energy conformer as well as other low-energy local minima. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. This information is crucial for understanding how the molecule's shape influences its interactions and properties.

Molecular Dynamics Simulations to Understand Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations would provide critical insights into its dynamic behavior, including its conformational flexibility and interactions with solvents.

The flexibility of a molecule, which is its ability to adopt different three-dimensional shapes or conformations, is crucial for its interaction with biological targets. pharmacophorejournal.com An MD simulation of this compound would model the rotation around its single bonds, revealing the range of possible conformations the molecule can assume. This is achieved by calculating the forces between atoms and using them to simulate atomic motion. The number of rotatable bonds is a key descriptor of molecular flexibility and has been shown to be a good indicator of a drug's oral bioavailability. pharmacophorejournal.com

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of this compound This table represents typical parameters and outputs from an MD simulation and is for illustrative purposes only.

| Parameter | Description | Illustrative Value/Observation |

|---|---|---|

| Simulation Time | The total time duration for which the molecular movements are simulated. | 50 ns |

| Solvent Model | The type of solvent used in the simulation box to mimic physiological conditions. | Water (e.g., TIP3P model) |

| Temperature | The constant temperature maintained during the simulation. | 300 K |

| Pressure | The constant pressure maintained during the simulation. | 1 atm |

| RMSD | Root Mean Square Deviation, measuring the average deviation of the molecule from a reference structure over time. | Stable plateau indicating equilibration |

| Rotatable Bonds | The number of bonds around which the molecule can freely rotate, indicating flexibility. | 4 |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating its exposure. | Fluctuations indicate dynamic interaction with solvent |

In Silico Prediction of Biological and Pharmacokinetic Properties

In silico methods, which involve computer-based simulations and predictions, are essential in the early stages of drug discovery for evaluating the potential of a chemical compound. nih.govresearchgate.net These predictive tools assess a molecule's drug-likeness and its pharmacokinetic profile—often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion).

Drug-Likeness and Pharmacokinetic Parameter Predictions

Drug-likeness is a qualitative concept used to estimate whether a compound has properties that would make it a likely orally active drug in humans. A widely used guideline is Lipinski's "rule of five," which states that poor oral absorption or permeation is more likely when a compound violates more than one of the following rules: a molecular weight over 500 Da, a LogP (a measure of lipophilicity) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

Beyond these simple rules, computational models can predict a wide array of ADME properties. These include human intestinal absorption (HIA), permeability through cell models like Caco-2, aqueous solubility, and potential to be a substrate or inhibitor of important metabolic enzymes like the Cytochrome P450 family (e.g., CYP2D6, CYP3A4). nih.govdergipark.org.tr These predictions help to identify potential liabilities of a compound before it undergoes expensive experimental testing. researchgate.net

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound These values are calculated or predicted based on the chemical structure and are for illustrative purposes.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 219.28 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (Octanol/Water) | ~2.1 | Complies with Lipinski's rule (< 5) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's rule (≤ 10) |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut |

| Aqueous Solubility | Moderate | Suggests acceptable solubility for biological activity |

| CYP450 2D6 Inhibition | Unlikely | Low predicted risk of drug-drug interactions via this pathway |

| Blood-Brain Barrier Permeation | Possible | May be able to cross into the central nervous system |

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target, typically a protein). nih.gov The primary goal of docking is to predict the binding mode and estimate the binding affinity, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). researchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. researchgate.net

This process involves placing the flexible ligand into the binding site of a rigid or semi-flexible protein structure. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating the interaction energy for each pose. mdpi.com The resulting predictions can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net This information is invaluable for understanding the compound's potential mechanism of action and for guiding the design of more potent molecules. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table is a hypothetical representation of docking results against different classes of biological targets.

| Protein Target Class | Example PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| Kinase | e.g., 2ITO | -7.8 | Hydrogen bond with hinge region; hydrophobic interactions |

| G-Protein Coupled Receptor (GPCR) | e.g., 4FPR | -8.5 | Pi-cation interaction with an aromatic residue; van der Waals contacts |

| Protease | e.g., Factor Xa | -6.9 | Hydrogen bond with catalytic residue; shape complementarity |

| Nuclear Receptor | e.g., 2A4L | -8.1 | Hydrophobic interactions within the ligand-binding pocket |

Analytical and Quality Control Applications of N,n Dimethyl 4 Oxo 4 P Tolyl Butanamide

Development and Validation of Analytical Methods for Detection and Quantification

The reliable detection and quantification of any compound in a pharmaceutical matrix are the cornerstones of quality control. For N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, a range of analytical methods can be theoretically developed and validated to meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, owing to its high resolution, sensitivity, and specificity.

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance.

Method validation, following the guidelines of the International Council for Harmonisation (ICH), is a critical step to ensure the reliability of the analytical data. This process involves a comprehensive evaluation of several parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following interactive data table illustrates a hypothetical validation summary for an HPLC method developed for the quantification of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the analyte | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | To be defined based on application | 1 - 100 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | To be determined | 0.1 |

| LOQ (µg/mL) | To be determined | 0.3 |

| Robustness | No significant impact on results | Complies |

Role as a Reference Standard in Pharmaceutical Quality Control

A reference standard is a highly purified compound that is used as a measurement base in analytical chemistry. This compound serves as an invaluable reference standard in pharmaceutical quality control. In this capacity, it is used for the identification, purity assessment, and assay of related active pharmaceutical ingredients (APIs) and their impurities.

The utility of this compound as a reference standard is contingent upon its own high purity and thorough characterization. This characterization typically involves a battery of analytical techniques to confirm its identity and establish its purity. These techniques may include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.

Elemental Analysis: To determine the percentage composition of elements.

Purity determination by a mass balance approach , which often involves HPLC for organic purity, Karl Fischer titration for water content, and thermogravimetric analysis for residual solvents.

Once characterized and certified, this reference standard can be used in several quality control applications, such as:

System Suitability Tests: To ensure that the analytical system is performing correctly before the analysis of samples.

Identification Tests: By comparing the retention time or spectroscopic data of a sample with that of the reference standard.

Assay of an API: To quantify the main component in a drug substance or drug product.

Quantification of Impurities: As a standard for known impurities to determine their levels in a sample.

The table below provides a hypothetical certificate of analysis summary for a batch of this compound intended for use as a reference standard.

| Test | Method | Specification | Result |

| Identity (¹H NMR) | ¹H NMR Spectroscopy | Conforms to structure | Conforms |

| Identity (Mass Spec) | Mass Spectrometry | Conforms to structure | Conforms |

| Purity (HPLC) | HPLC | ≥ 99.5% | 99.8% |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

| Residual Solvents | Gas Chromatography | Meets USP <467> limits | Complies |

| Assay (as is) | Mass Balance | Report Value | 99.7% |

Application of Chromatographic and Electrophoretic Techniques for Purity Assessment

Ensuring the purity of any chemical substance is a critical aspect of quality control. For this compound, particularly when it is to be used as a reference standard, a rigorous purity assessment is mandatory. Chromatographic and electrophoretic techniques are the workhorses for this task, offering high-resolution separation of the main compound from any potential impurities.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of this compound. A gradient elution method, where the mobile phase composition is changed over time, is often employed to ensure the elution and separation of impurities with a wide range of polarities. The use of a photodiode array (PDA) detector can provide additional information about the purity of the main peak by assessing its spectral homogeneity.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another valuable tool for assessing the purity of this compound, especially for volatile impurities and residual solvents.

Electrophoretic Techniques:

Capillary Electrophoresis (CE) offers a different separation mechanism compared to chromatography and can be a powerful complementary technique for purity assessment. In CE, charged molecules migrate in an electric field through a narrow capillary. The separation is based on the charge-to-size ratio of the analytes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be employed to resolve impurities that may not be separated by HPLC.

The following table summarizes the typical application of these techniques in the purity assessment of this compound.

| Technique | Typical Application | Information Obtained |

| HPLC-UV/PDA | Primary purity assessment, quantification of known and unknown impurities | Organic purity, peak purity analysis |

| GC-FID/MS | Analysis of volatile impurities and residual solvents | Levels of volatile organic impurities and residual solvents |

| Capillary Electrophoresis (CE) | Orthogonal purity assessment, separation of closely related impurities | Complementary purity profile, confirmation of purity |

Conclusion and Future Research Perspectives for N,n Dimethyl 4 Oxo 4 P Tolyl Butanamide

Summary of Key Findings and Current Understanding of N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide

This compound is a specific organic compound identified with the CAS Number 402470-91-1. sinfoochem.comscisupplies.eusynthinkchemicals.comlookchem.com Current understanding of this molecule is primarily based on its chemical structure and its availability as a research chemical. Its key structural features include a dimethylamide group, a central butanamide backbone, and a p-tolyl group. This structure gives it a molecular formula of C13H17NO2 and a molecular weight of approximately 219.28 g/mol . sinfoochem.comsynthinkchemicals.com

The existing information primarily catalogues its identity and basic physicochemical properties, often listing it as an intermediate or a building block in organic synthesis. synthinkchemicals.comchicagodiscoverysolutions.com It is also identified as N,N-Dimethyl-3-(4-methylbenzoyl)propionamide. synthinkchemicals.com While detailed reaction mechanisms or extensive synthetic applications are not widely documented in peer-reviewed literature, its availability from chemical suppliers suggests its use in laboratory-scale research and development. scisupplies.eulgcstandards.comgloballabor.com.br

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 402470-91-1 | sinfoochem.comscisupplies.eusynthinkchemicals.comlookchem.com |

| Molecular Formula | C13H17NO2 | sinfoochem.comsynthinkchemicals.comlookchem.com |

| Molecular Weight | 219.28 g/mol | synthinkchemicals.com |

| Alternate Names | N,N-Dimethyl-3-(4-methylbenzoyl)propionamide; N,N-Dimethyl 4-(4-Methylphenyl)-4-oxobutanamide | synthinkchemicals.comlgcstandards.com |

| Purity | Typically offered at ≥97% | scisupplies.eu |

Identification of Emerging Research Frontiers and Unexplored Areas

Pharmacological Screening: There is a notable absence of studies on the biological activity of this compound. A major research frontier would be to conduct comprehensive pharmacological screenings to determine if it possesses any therapeutic potential. The butanamide scaffold is present in various biologically active molecules, suggesting this compound could be a starting point for discovering new leads. For instance, other complex butanamide derivatives have been investigated as potent enzyme inhibitors, such as for dipeptidyl peptidase IV (DPP-4) in the context of type 2 diabetes. nih.gov

Medicinal Chemistry and Analogue Synthesis: An unexplored area is the use of this compound as a scaffold for medicinal chemistry campaigns. Its ketone and amide functionalities are ripe for chemical modification to create a library of analogues. Investigating the structure-activity relationships of these new derivatives could reveal potential for development in various therapeutic areas.

Materials Science: The potential application of this compound in materials science is completely unexplored. Its aromatic and amide components could potentially be incorporated into novel polymers or functional materials, but research into its polymerization potential or its properties in a solid-state context is non-existent.

Prospects for Translational Research and Potential Applications

The pathway to translational research for this compound is entirely dependent on the outcomes of foundational, exploratory studies.

Lead Compound Development: Should initial biological screenings identify a significant and selective activity, the primary prospect for translational research would be its development as a lead compound in a drug discovery program. This would involve extensive preclinical testing, including mechanistic studies, to validate its potential as a therapeutic agent.

Agrochemical Research: The p-tolyl moiety is a common feature in some agrochemicals. A prospective application could therefore be in the agrochemical sector. Screening the compound and its derivatives for herbicidal, insecticidal, or fungicidal properties could open a new avenue for translational research.

Development of Synthetic Methodology: For any potential application to be viable, efficient and scalable synthetic routes will need to be developed. Research focused on optimizing the synthesis of this compound would be a crucial first step in enabling its broader study and potential commercialization.

In essence, this compound is a molecule with a defined structure but an undefined potential. The immediate future of research on this compound lies not in refining existing applications, but in discovering them.

Q & A

Basic: What synthetic methodologies are commonly employed for N,N-Dimethyl-4-oxo-4-(p-tolyl)butanamide, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via acylation or condensation reactions. For example, acetylation of 4-oxo-4-(p-tolyl)butanoic acid with dimethylamine derivatives under anhydrous conditions (e.g., using DCC/DMAP as coupling agents) yields the target amide. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to maximize yield (>75%) and minimize side products like unreacted acid or over-acylated derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Basic: How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structural identity of this compound?

Answer:

- H NMR : Key signals include the dimethylamide protons (singlet at δ 2.8–3.1 ppm) and aromatic protons from the p-tolyl group (δ 7.2–7.4 ppm). The absence of broad peaks confirms complete acylation.

- IR : Strong carbonyl stretches at ~1650 cm (amide C=O) and ~1700 cm (ketone C=O) validate the functional groups.

- Mass Spectrometry : The exact mass (219.1259 g/mol, CHNO) is confirmed via high-resolution MS (HRMS), with fragmentation patterns showing loss of the dimethylamide group (m/z 161) .

Advanced: How can density functional theory (DFT) predict the electronic properties and regioselective reactivity of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap), charge distribution, and electrostatic potential surfaces. These predict nucleophilic attack sites (e.g., carbonyl carbons) and stability under varying pH. For example, the ketone oxygen exhibits higher electron density, making it prone to nucleophilic addition. Validation involves comparing computed IR/Raman spectra with experimental data to resolve discrepancies in tautomeric equilibria .

Advanced: What strategies address contradictions in crystallographic data during structural determination of this compound?

Answer:

Discrepancies in unit cell parameters or hydrogen bonding may arise from twinning or disordered solvent. Use SHELXL for refinement, applying restraints (e.g., DFIX for bond lengths) and testing multiple space groups (e.g., P vs. P). Validate with R (<5%) and goodness-of-fit (GOF ~1.0). For ambiguous electron density, omit solvent regions and re-refine. Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Advanced: How do hydrogen bonding networks influence the crystal packing and thermodynamic stability of this compound?

Answer:

Graph-set analysis (via Mercury or CrystalExplorer) identifies motifs like chains formed between amide C=O and N–H groups. These interactions stabilize the lattice, increasing melting points (>150°C). Thermal gravimetric analysis (TGA) correlates hydrogen bond density with decomposition onset. Disruption via polar solvents (e.g., DMSO) reduces crystallinity, as shown in PXRD patterns .

Analytical: What chromatographic methods are validated for detecting this compound as a pharmaceutical impurity?

Answer:

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with UV detection (254 nm) is standard. Mobile phase: acetonitrile/0.1% formic acid (60:40), flow rate 1.0 mL/min. Retention time ~8.2 min. LC-MS/MS (ESI+) quantifies trace impurities (<0.1% w/w) using transitions m/z 219 → 161 (CE 20 eV). Method validation follows ICH Q2(R1) guidelines for linearity (R >0.995) and precision (%RSD <2) .

Biological: What in vitro assays evaluate the anticancer potential of this compound derivatives?

Answer:

Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC determination). Structure-activity relationships (SAR) are established by modifying the p-tolyl group (e.g., halogenation) and comparing inhibition of tubulin polymerization (via fluorescence polarization). Apoptosis is confirmed via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.